molecular formula C8H5NO2S B1454876 Thieno[3,2-b]pyridine-7-carboxylic acid CAS No. 1416714-01-6

Thieno[3,2-b]pyridine-7-carboxylic acid

カタログ番号: B1454876
CAS番号: 1416714-01-6
分子量: 179.2 g/mol
InChIキー: BXMCOQCSDLNNGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]pyridine-7-carboxylic acid can be synthesized through various methods. One common approach involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the condensation reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Thieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit enhanced biological activities .

科学的研究の応用

Antitumor Activity

One of the most notable applications of thieno[3,2-b]pyridine-7-carboxylic acid derivatives is their antitumor activity. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Efficacy

A study evaluated a series of thieno[3,2-b]pyridine derivatives, focusing on their growth inhibition capabilities in TNBC cell lines. The compound designated as 2e showed a GI50 concentration of 13 μM, significantly reducing cell viability and proliferation while displaying minimal toxicity to non-tumorigenic cells (MCF-12A) . The mechanism involved alterations in the cell cycle profile, with an increase in the G0/G1 phase and a decrease in the S phase, suggesting a potential for further development as an anticancer agent.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Thieno[3,2-b]pyridine derivatives have also been investigated for their ability to inhibit VEGFR-2, a critical receptor involved in angiogenesis. Inhibition of this receptor can disrupt tumor vascularization, making it a target for cancer therapy.

Case Study: VEGFR-2 Inhibition

Research has shown that substituted thieno[3,2-b]pyridine compounds can effectively inhibit VEGFR-2 activity. For instance, compounds with specific substitutions demonstrated synergistic effects when tested against human umbilical endothelial cells (HUVEC), indicating their potential use in antiangiogenic therapies .

Treatment of Inflammatory Diseases

Beyond oncology, thieno[3,2-b]pyridine compounds are being explored for their therapeutic potential in treating inflammatory diseases. Their action as potassium channel inhibitors positions them as candidates for managing conditions such as rheumatoid arthritis and multiple sclerosis.

Pharmacological Applications

Pharmaceutical compositions containing thieno[3,2-b]pyridine derivatives have been proposed for the treatment or prevention of various inflammatory and autoimmune diseases . This broadens the scope of applications beyond cancer treatment to include chronic inflammatory conditions.

Cosmetic Formulations

Emerging research indicates that thieno[3,2-b]pyridine derivatives may also find applications in cosmetic formulations due to their biological properties. Their use as active ingredients could enhance skin health or provide protective benefits against environmental stressors.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Antitumor ActivityTNBC treatmentCompound 2e shows significant growth inhibition in TNBC cell lines .
VEGFR-2 InhibitionAntiangiogenic therapiesEffective in inhibiting endothelial cell proliferation .
Treatment of Inflammatory DiseasesRheumatoid arthritis, multiple sclerosisPotassium channel inhibitors with therapeutic potential .
Cosmetic FormulationsSkin health enhancementPotential active ingredients for protective benefits.

作用機序

The mechanism of action of thieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

類似化合物との比較

Uniqueness: Thieno[3,2-b]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its solubility and reactivity. This structural uniqueness contributes to its diverse range of biological activities and makes it a valuable compound in various fields of research .

生物活性

Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound features a unique fused ring system composed of thiophene and pyridine. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Tyrosine Kinase Inhibition : It is believed to inhibit tyrosine kinases associated with platelet-derived growth factor receptors (PDGFR) and RAF pathways, which are critical in cancer progression and metastasis .
  • Protein Kinase Inhibition : The compound may also disrupt various signal transduction pathways by inhibiting protein kinases (PKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. For instance, one study reported that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours .
Cell LineIC50 (µM)Treatment Duration (h)Observations
MDA-MB-2310.0524Significant cytotoxicity observed
MDA-MB-2312.548>50% cell death
MCF-72572Maximal cytotoxicity achieved

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have indicated that derivatives of this compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for treating infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pathways involved in inflammation:

  • Cytokine Regulation : It has been suggested that Thieno[3,2-b]pyridine derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Breast Cancer Research : A study investigated the effects of a newly synthesized derivative on the metabolic profile of breast cancer cells. The results indicated significant alterations in glycolysis and energy metabolism pathways upon treatment with Thieno[3,2-b]pyridine derivatives .
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of phospholipase C-gamma (PLC-γ) by thieno[3,2-b]pyridine compounds. The findings suggested that these compounds could serve as effective modulators in cancer therapy by targeting key signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Metabolism : The compound is metabolized by carboxylesterases and cytochrome P450 enzymes, which activate its prodrug form .
  • Bioavailability : Structural similarities with nucleobases like adenine may enhance its binding affinity to biological targets .

特性

IUPAC Name

thieno[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCOQCSDLNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280470
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-01-6
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thieno[3,2-b]pyridine-7-carboxylic acid
Customer
Q & A

Q1: What makes thieno[3,2-b]pyridine-7-carboxylic acid derivatives interesting for targeting KDM5A?

A: The development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, like KDM5 histone demethylases, is challenging due to the high conservation of their active sites. this compound derivatives offer a promising approach by targeting a unique feature near the KDM5A active site – a noncatalytic cysteine residue (Cys481). This cysteine, absent in other histone demethylase families, presents an opportunity for selective inhibition through covalent modification. [, ]

Q2: How do these compounds interact with KDM5A at the molecular level?

A: Research has focused on modifying the this compound scaffold to enable interactions with Cys481. For example, incorporating an electrophilic acrylamide group into the structure, as seen in compound N71 (2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)this compound), allows for covalent bond formation with Cys481. This covalent interaction leads to more potent and longer-lasting inhibition compared to non-covalent analogs. [, , ]

Q3: What structural modifications have been explored to enhance the inhibitory activity of this compound derivatives against KDM5A?

A3: Several modifications have been investigated, including:

  • Introduction of electrophilic groups: Adding acrylamide moieties, as in N71, allows for covalent binding to Cys481, enhancing potency and duration of inhibition. [, ]
  • Variation of substituents: Exploring different substituents on the thienopyridine core and surrounding groups can influence binding affinity and selectivity. For instance, compounds like N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)this compound) and N49 (2-((2-chlorophenyl)(2-(1-methylpyrrolidin-2-yl)ethoxy)methyl)this compound) showcase the impact of varying substituents on binding. [, , ]

Q4: What methods are used to study the interactions between these compounds and KDM5A?

A4: Various techniques are employed to characterize these interactions:

  • X-ray crystallography: This technique allows researchers to determine the three-dimensional structure of KDM5A bound to inhibitors, providing detailed insights into binding modes and interactions with key residues. [, , , , , ]
  • Enzyme inhibition assays: These assays quantify the inhibitory activity of compounds against KDM5A, allowing for the determination of IC50 values and assessment of inhibition mechanisms (e.g., competitive vs. non-competitive). [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。